1-[(4-Bromophenyl)sulfanyl]methanesulfonamide
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Overview
Description
1-[(4-Bromophenyl)sulfanyl]methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO2S2 It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]methanesulfonamide typically involves the reaction of 4-bromothiophenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Bromothiophenol+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive sulfonamides.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and bromophenyl groups. These interactions can lead to the inhibition or activation of biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the sulfonamide group.
N-(4-Bromophenyl)methanesulfonamide: Similar structure but lacks the sulfanyl group.
Uniqueness
1-[(4-Bromophenyl)sulfanyl]methanesulfonamide is unique due to the presence of both the sulfanyl and sulfonamide groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
55116-62-6 |
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Molecular Formula |
C7H8BrNO2S2 |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
(4-bromophenyl)sulfanylmethanesulfonamide |
InChI |
InChI=1S/C7H8BrNO2S2/c8-6-1-3-7(4-2-6)12-5-13(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI Key |
XOFWBPAWDXKJON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCS(=O)(=O)N)Br |
Origin of Product |
United States |
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